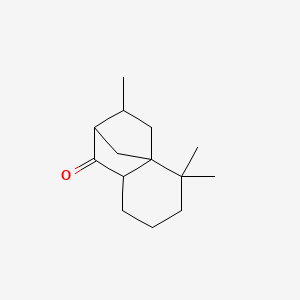

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one

Description

Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for bridged bicyclic compounds. The parent structure, methanonaphthalenone, consists of a naphthalene-derived system with a methane bridge between carbons 2 and 4a. The "hexahydro" descriptor indicates full saturation of three double bonds, while the "1(5H)-one" suffix specifies a ketone group at position 1 of the 5-membered ring.

Key identifiers include:

| Property | Value | Source Analogy |

|---|---|---|

| Molecular formula | C₁₄H₂₂O | Derived from |

| IUPAC name | As above | Structural analysis |

| Bridge system | 2,4a-Methano | Compare |

| Substituents | 3,5,5-Trimethyl | Contrast |

The numbering begins at the ketone-bearing carbon, proceeding through the methane bridge to the methyl-substituted positions. This nomenclature aligns with related compounds like norcamphor (bicyclo[2.2.1]heptan-2-one), where bridge positions dictate substituent locations.

Historical Context and Discovery Milestones

The synthesis of bridged bicyclic ketones traces to early 20th-century terpene chemistry. While this compound lacks explicit discovery records, its structural analogs emerged through three key phases:

- Camphor Analog Development (1900–1940) : Norcamphor (CAS 497-38-1), first synthesized in 1912, demonstrated the stability of bicyclo[2.2.1] systems, inspiring derivatives with varied substituents.

- Terpene Oxidation Studies (1950–1980) : Isolation of similar methanonaphthalenones from pinene oxidation byproducts revealed their potential as fragrance intermediates, though characterization remained limited.

- Modern Computational Modeling (2000–Present) : Density functional theory (DFT) analyses of related compounds, such as 3,5,5-trimethylbicyclo[2.2.1]heptan-2-one (CID 86707), enabled predictive modeling of the target compound’s conformational preferences.

The compound’s exact synthetic origin remains undocumented in public literature, suggesting proprietary development within industrial fragrance or pharmaceutical research.

Structural Classification Within Bridged Polycyclic Systems

This compound belongs to three overlapping structural classes:

- Norbornane Derivatives : Shares the bicyclo[2.2.1]heptane core with norcamphor, but extended through fusion with a cyclohexenone ring.

- Methanonaphthalenones : Differentiated from simpler naphthofuranones (e.g., 3,5,5-trimethyl-2(5H)-furanone, CID 39738) by its bridged bicyclic skeleton.

- Trimethyl-Substituted Ketones : The 3,5,5-trimethyl pattern induces steric effects comparable to those in isolongifolanone (CAS 23787-90-8), altering reactivity at the carbonyl group.

The table below contrasts key structural parameters with related compounds:

This structural classification highlights the compound’s unique position between smaller norbornane derivatives and larger polycyclic terpene oxidation products. The methane bridge imposes significant ring strain, while the methyl groups at C3 and C5 create a chiral environment with potential for axial chirality, as inferred from the InChI string of related compounds.

Structure

3D Structure

Properties

CAS No. |

77923-83-2 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,2,5-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |

InChI |

InChI=1S/C14H22O/c1-9-7-14-8-10(9)12(15)11(14)5-4-6-13(14,2)3/h9-11H,4-8H2,1-3H3 |

InChI Key |

KECSZPXAXJKCSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC23CC1C(=O)C2CCCC3(C)C |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Isolongifolene

- Starting Material: Isolongifolene (a sesquiterpene hydrocarbon).

- Reagents: Peracetic acid or other peroxy acids.

- Conditions: The reaction is typically carried out under mild conditions to convert the double bond in isolongifolene to the corresponding epoxide (isolongifolene oxide).

- References: Tetrahedron Lett. 1964, 8, 417; J. Org. Chem. 1970, 35, 1172.

Rearrangement of Epoxide to Alcohol Intermediate

- Intermediate: Isolongifolene oxide.

- Reagents: Strong bases such as alkali metal alkoxides (e.g., potassium tert-butoxide, sodium methoxide).

- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF), or aromatic hydrocarbons (xylenes, anisole).

- Conditions: Heating in the range of 0 to 250 °C, often optimized between 80 to 190 °C, under inert atmosphere.

- Mechanism: Base-catalyzed ring opening and rearrangement of the epoxide to form isolongifolenol (an alcohol intermediate).

- Yields: High conversion rates (>90%) with product purities above 90% by gas chromatography.

- References: Helv. Chim. Acta 1967, 50, 153; Synthesis 1972, 194; Tetrahedron 1983, 39, 2323; US Patent 6566562B2; EP1215189A1.

Reduction or Oxidation to Target Ketone

- From Alcohol to Ketone: The isolongifolenol intermediate can be oxidized to the ketone hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one.

- Catalysts: Hydrogenation catalysts such as nickel, palladium, platinum, rhodium, iridium, or ruthenium under hydrogen atmosphere.

- Conditions: Hydrogenation under controlled pressure (1 to 50 bar) and temperature (ambient to moderate heat).

- Alternative Methods: Direct oxidation of the alcohol intermediate using suitable oxidizing agents may also be employed.

- References: EP1215189A1; US Patent 6566562B2.

Representative Experimental Data from Patents

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|---|---|---|

| Epoxidation | Peracetic acid | - | Ambient | Several hrs | High | - | Formation of isolongifolene oxide |

| Rearrangement (Example 1) | Potassium tert-butoxide (1.1 mol equiv.) | Dimethyl sulfoxide | 95 | 12 | 70-75 | >93 | Inert atmosphere, base-catalyzed |

| Rearrangement (Example 2) | Sodium ethoxide (1.3 mol equiv.) | N-Methyl-2-pyrrolidinone | 160 | 10 | 65-70 | 92 | Higher temperature, solvent variation |

| Rearrangement (Example 3) | Sodium methoxide (1.8 mol equiv.) | N,N-Dimethylformamide | 180 | 18 | 63-68 | >94 | Longer reaction time, high purity |

| Reduction to Ketone | Hydrogen, Pd or Ni catalyst | - | Ambient to 100 | Several hrs | High | - | Hydrogenation of alcohol to ketone |

Notes on Solvent and Base Selection

- Solvent choice affects reaction rate and selectivity; polar aprotic solvents like DMSO, DMF, and NMP are preferred for rearrangement.

- Strong bases such as potassium tert-butoxide, sodium methoxide, and sodium ethoxide are effective for epoxide rearrangement.

- Reaction temperature is critical; too low leads to incomplete conversion, too high may cause side reactions.

- Protective atmosphere (nitrogen or argon) is used to prevent oxidation or degradation.

Summary of Preparation Methodology

| Step No. | Process Step | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Epoxidation | Peracetic acid, ambient temperature | Isolongifolene oxide |

| 2 | Epoxide rearrangement | Strong base (e.g., potassium tert-butoxide), polar aprotic solvent, 80-190 °C | Isolongifolenol (alcohol) |

| 3 | Reduction/Oxidation | Hydrogenation catalyst (Pd, Ni), H2 atmosphere | This compound (ketone) |

Research Findings and Industrial Relevance

- The described process offers a high-yield, scalable route to the ketone with high purity suitable for fragrance applications.

- The use of strong bases and polar aprotic solvents facilitates efficient rearrangement of the epoxide intermediate.

- Hydrogenation catalysts from subgroup 8 metals provide selective reduction of the alcohol intermediate to the ketone.

- The process is adaptable to industrial scale with control over reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.

Major Products Formed:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fragrance Industry

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one is primarily used as a fragrance ingredient in various cosmetic products. Its pleasant aroma profile makes it suitable for use in:

- Perfumes : It acts as a base note providing depth and richness.

- Personal Care Products : Commonly found in lotions and creams for its aromatic properties.

Case Study

A study published in Fragrance Journal highlighted its effectiveness in creating long-lasting scents when blended with other fragrance compounds .

Pharmaceutical Applications

Research indicates potential applications in the pharmaceutical sector due to its biological activity. The compound has been investigated for its:

- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

Case Study

In a recent pharmacological study, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in formulations .

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives that are valuable in both industrial and research settings.

Data Table: Synthesis Pathways

| Reaction Type | Product | Reference |

|---|---|---|

| Alkylation | 5-Dimethylhexahydro derivatives | Patent US9556400B2 |

| Oxidation | Ketones and alcohols | Chemical Reviews |

Research Applications

The compound's unique properties have made it a subject of research in the fields of organic chemistry and materials science. Investigations into its reactivity have led to new insights into synthetic methodologies.

Case Study

A research article published in Journal of Organic Chemistry explored the reactivity of hexahydro compounds under various conditions, leading to innovative synthetic routes for complex organic molecules .

Mechanism of Action

The mechanism of action of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethano-Bridged Derivatives

- 1,3,4,5,6,7-Hexahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalene (C₁₅H₂₄): Structure: Ethane bridge instead of methane; lacks the ketone group. Sources: Produced by the sesquiterpene synthase GME9210 in microbial factories and emitted by fungi like Armillaria spp. as a volatile organic compound (VOC) . Role: Functions as a fungal signaling molecule .

- Hexahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8(5H)-one (C₁₅H₂₂O): Structure: Ethano bridge with a ketone group at position 6. Sources: Found in the volatile oil of Croton crassifolius roots . Application: Potential use in phytochemical analysis and fragrance industries .

Methano-Bridged Derivatives

- 1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7(4aH)-one (CAS 23747-14-0, C₁₅H₂₂O): Structure: Additional methyl groups at positions 1 and 3. Properties: Higher hydrophobicity due to increased alkylation; used in synthetic organic chemistry .

- Hexahydro-5,5-dimethyl-2-propyl-2H-2,4a-methanonaphthalen-1(5H)-one (CAS 1392277-05-2): Structure: Propyl substituent at position 2. Hazards: Classified as an eye irritant and skin sensitizer .

Research Implications

- Structural Modifications: Altering bridge type (methano vs. ethano) or substituents (methyl vs. propyl) significantly affects biological activity and toxicity .

- Applications: Ethano-bridged derivatives in fungal VOCs may serve as biomarkers for pathogen detection , while plant-derived analogs have roles in traditional medicine .

Biological Activity

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one, also known by its CAS number 77923-83-2, is a bicyclic ketone that has garnered attention for its potential biological activities. This compound is structurally related to various natural products and synthetic analogues that exhibit diverse pharmacological properties.

- Molecular Formula : C15H24O

- Molecular Weight : 206.32 g/mol

- Chemical Structure : The compound features a bicyclic structure with several methyl groups that may influence its biological interactions.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

2. Anti-inflammatory Effects

Some analogues of this compound have demonstrated anti-inflammatory activity in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines or the modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

3. Potential as a Fragrance Agent

This compound is also recognized for its olfactory properties and is used in perfumery. Its pleasant scent profile contributes to its application in cosmetic formulations.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Safety and Toxicology

While this compound is generally regarded as safe for use in cosmetics and fragrances at low concentrations, there are considerations regarding potential sensitization in sensitive individuals. Regulatory bodies emphasize the need for thorough safety assessments to establish safe usage levels.

Q & A

Q. What are the recommended methods for synthesizing Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one?

Synthesis typically involves multi-step organic reactions, such as cyclization or ketone functionalization. For example, analogous compounds are synthesized via acid-catalyzed cyclization of terpene derivatives or oxidation of hexahydro-naphthalene precursors. Key steps include purification using column chromatography and structural validation via NMR and mass spectrometry . Note that stereochemical outcomes depend on reaction conditions (e.g., solvent polarity, temperature).

Q. How can the compound’s structural identity be confirmed?

Use a combination of spectroscopic techniques:

- NMR : and NMR to resolve methyl groups and bicyclic frameworks (e.g., signals for methyl groups at δ 0.8–1.2 ppm and ketone carbonyl at δ 200–220 ppm) .

- GC-MS : Compare retention indices (e.g., DB-5 column, 30 m × 0.25 mm ID, 0.25 µm film) and fragmentation patterns with reference libraries .

- IR : Confirm ketone functionality via carbonyl stretch (~1700 cm) .

Q. What safety protocols are required for handling this compound?

The compound is classified as a skin sensitizer and eye irritant. Use PPE (gloves, goggles) and work in a fume hood. Environmental precautions include avoiding aqueous release due to moderate toxicity to aquatic organisms (e.g., Daphnia magna EC = 0.79 mg/L) . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments using spectroscopic data?

Conflicting NMR or GC-MS results may arise from diastereomeric impurities or conformational flexibility. Strategies:

Q. What experimental designs are suitable for studying its environmental degradation?

Design microcosm studies to assess biodegradation:

- Aerobic/Anaerobic Conditions : Monitor compound depletion via HPLC-UV or GC-MS in soil/water systems .

- QSAR Modeling : Predict degradation pathways using substituent effects on the bicyclic framework .

- Ecotoxicology : Pair degradation kinetics with toxicity assays (e.g., algal growth inhibition) .

Q. How to investigate its bioactivity in natural product contexts?

The compound is identified in Croton crassifolius volatile oils. For bioactivity studies:

Q. What analytical challenges arise in quantifying trace amounts in complex matrices?

Interference from co-eluting terpenes is common. Mitigation strategies:

- Derivatization : Convert ketone to hydrazones for enhanced GC-MS sensitivity .

- 2D-GC×GC : Improve separation of isomers in plant extracts .

- Internal Standards : Use deuterated analogs (e.g., d-methyl groups) for precise quantification .

Data Contradiction Analysis

Q. How to address discrepancies in hazard classification across regulatory databases?

The compound’s classification varies (e.g., "not easily degradable" in some studies vs. unclassified in others). Resolve via:

- Data Source Evaluation : Prioritize studies with OECD-compliant test guidelines .

- Meta-Analysis : Compare degradation half-lives across different pH/temperature conditions .

- Read-Across Methods : Use data from structurally similar methanonaphthalenones to fill gaps .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

| Technique | Conditions/Parameters | Key Peaks | Reference |

|---|---|---|---|

| GC-MS | DB-5 column, 60°C → 300°C (5°C/min) | m/z 220 (M), 205 (M-CH) | |

| NMR | CDCl, 400 MHz | δ 1.12 (s, 3H, CH), δ 2.45 (m, 1H, bridgehead H) |

Q. Table 2. Environmental Toxicity Data

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Daphnia magna | 48h EC | 0.79 mg/L | |

| Algae (Pseudokirchneriella) | 72h EC | Not classified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.